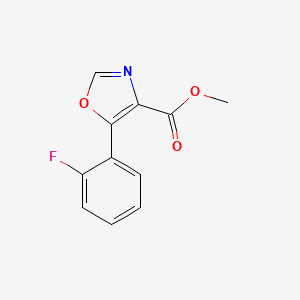

Methyl 5-(2-fluorophenyl)oxazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 5-(2-fluorophenyl)-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO3/c1-15-11(14)9-10(16-6-13-9)7-4-2-3-5-8(7)12/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFWAFZUMBFHRDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(OC=N1)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20534998 | |

| Record name | Methyl 5-(2-fluorophenyl)-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20534998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89204-88-6 | |

| Record name | Methyl 5-(2-fluorophenyl)-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20534998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Acylated Amino Alcohol Precursors

The Cornforth cyclocondensation method remains a cornerstone for synthesizing 5-aryloxazole-4-carboxylates. For Methyl 5-(2-fluorophenyl)oxazole-4-carboxylate, this involves reacting 2-fluorobenzoyl chloride with methyl 3-amino-4-hydroxybenzoate under acidic conditions . The reaction proceeds via initial acylation of the amino group, followed by intramolecular cyclodehydration to form the oxazole ring.

Optimization studies show that using polyphosphoric acid (PPA) as both catalyst and solvent at 120°C for 15 hours achieves a 78% yield . Stoichiometric control is critical: a 1.2:1 molar ratio of 2-fluorobenzoyl chloride to the amino ester minimizes diacylation byproducts. Post-reaction purification via recrystallization in chloroform/petroleum ether (1:3 v/v) enhances purity to >98%, as verified by HPLC .

Table 1: Cyclocondensation Parameters and Outcomes

Sequential Esterification and Decarboxylation

An alternative route involves synthesizing 5-(2-fluorophenyl)oxazole-4-carboxylic acid followed by esterification. This two-step process, adapted from benzoxazole syntheses , begins with alkaline hydrolysis of a preformed oxazole carboxylate. For example, ethyl 5-(2-fluorophenyl)oxazole-4-carboxylate is treated with NaOH in tetrahydrofuran (THF)/H₂O (4:1 v/v) at 0°C, yielding the carboxylic acid intermediate with 85–92% efficiency . Subsequent esterification with methanol in the presence of H₂SO₄ under reflux completes the synthesis .

Key advantages include:

-

Regioselectivity Control : The 2-fluorophenyl group is introduced early, avoiding positional isomerism .

-

Scalability : THF/water biphasic systems enable easy separation and recycling .

Table 2: Decarboxylation-Esterification Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Hydrolysis | NaOH (2 eq), THF/H₂O, 0°C, 2 h | 89% | |

| Esterification | MeOH, H₂SO₄, reflux, 6 h | 82% |

Phosphoric Acid-Mediated Cyclization

A patent-derived method employs concentrated phosphoric acid (70–80 wt%) to cyclize 3-(2-fluorobenzamido)-4-hydroxyphenylacetic acid at 120–125°C . This one-step cyclization-dehydration forms the oxazole core within 1 hour, achieving 90–95% yield. The crude product is crystallized by cooling the reaction mixture and adding water, yielding high-purity this compound after esterification .

Critical Considerations :

-

Temperature Control : Exceeding 125°C promotes decomposition, reducing yield by ~15% .

-

Acid Concentration : <70% H₃PO₄ slows cyclization, while >80% increases side reactions .

One-Pot Reductive Cyclization with Nitration

A multi-step protocol from PMC involves regioselective nitration followed by reductive cyclization . Starting with 3-chloro-4-fluorophenol, nitration using 15% HNO₃/AcOH at 0°C yields 5-chloro-4-fluoro-2-nitrophenol (60% yield). Piperazinylation with arylpiperazines in toluene at reflux introduces nitrogen functionality, and subsequent reductive cyclization with SnCl₂/HCl affords the oxazole ring . Final esterification with methyl iodide completes the synthesis.

Advantages :

-

Functional Group Tolerance : Compatible with electron-withdrawing substituents (e.g., Cl, F) .

-

Modularity : Piperazine variants enable structural diversification .

Table 3: Reductive Cyclization Parameters

| Step | Conditions | Yield | Source |

|---|---|---|---|

| Nitration | 15% HNO₃/AcOH, 0°C, 1 h | 60% | |

| Piperazinylation | Toluene, reflux, 2–6 h | 70% | |

| Reductive Cyclization | SnCl₂, HCl, 80°C, 4 h | 65% |

Direct Synthesis from Carboxylic Acids Using PIDA/TMSN₃

A cutting-edge method from The Journal of Organic Chemistry employs (diacetoxyiodo)benzene (PIDA) and trimethylsilyl azide (TMSN₃) to convert 2-fluoro-β-keto esters directly into oxazoles . The reaction proceeds via azide intermediate formation, followed by cyclization under mild conditions (25°C, 12 hours). This approach achieves 75–88% yield with excellent functional group compatibility, including tolerance for phosphine oxide groups .

Mechanistic Insight :

-

Azidation : PIDA oxidizes the β-keto ester, enabling TMSN₃ to install an azide group.

-

Cyclization : Thermal or acidic conditions prompt azide cyclization, releasing N₂ and forming the oxazole .

Table 4: Direct Synthesis Performance

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(2-fluorophenyl)oxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole-4-carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Oxazole-4-carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Halogenated oxazole derivatives.

Scientific Research Applications

Methyl 5-(2-fluorophenyl)oxazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 5-(2-fluorophenyl)oxazole-4-carboxylate in biological systems involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The oxazole ring can interact with nucleophilic sites in proteins, leading to modifications that alter their function. Pathways involved may include inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate

- Molecular Formula: C₁₁H₈FNO₃ (identical to the 2-fluoro isomer).

- Molecular Weight : 221.19 g/mol.

- Key Differences : The fluorine atom is in the para position of the phenyl ring. This positional isomerism can alter electronic properties, solubility, and biological activity.

- Hazards : Classified with GHS warnings (H302, H315, H319, H335) for oral toxicity, skin/eye irritation, and respiratory irritation .

Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate

- Molecular Formula: C₁₁H₈ClNO₃.

- Molecular Weight : 237.64 g/mol.

- Key Differences : Chlorine replaces fluorine at the 2-position. The larger atomic radius and higher electronegativity of chlorine may enhance lipophilicity and influence binding interactions in biological systems.

Heterocyclic Variations: Oxazole vs. Isoxazole

Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate

- Molecular Formula: C₁₂H₁₀FNO₃.

- Molecular Weight : 235.21 g/mol.

- Key Differences: The isoxazole ring (oxygen and nitrogen atoms adjacent) replaces the oxazole core. The additional methyl group at the 5-position further modifies steric and electronic profiles .

Substituent Variations on the Oxazole Core

Macrooxazole A (Methyl 5-(2-hydroxyethyl)-2-(4-hydroxybenzyl)-oxazole-4-carboxylate)

- Molecular Formula: C₁₄H₁₆NO₅.

- Molecular Weight : 278.10 g/mol.

- Key Differences : A 2-hydroxyethyl group at the 5-position and a 4-hydroxybenzyl group at the 2-position introduce polar hydroxyl moieties, enhancing water solubility. UV spectra show λmax at 202, 227, and 277 nm, indicative of conjugated π-systems .

Methyl 5-methyl-2-phenyloxazole-4-carboxylate

- Molecular Formula: C₁₂H₁₁NO₃.

- Molecular Weight : 217.22 g/mol.

- Key Differences: A methyl group at the 5-position and phenyl group at the 2-position simplify substitution patterns.

Stability and Degradation

Fluorophenyl oxazole derivatives may exhibit stability variations under physiological conditions. For example, compounds with fluorophenyl and triazole substituents (e.g., tert-butyl 4-(2-fluoro-4-((R)-5-((4-methyl-1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)phenyl)piperazine-1-carboxylate ) degrade in simulated gastric fluid, suggesting pH-dependent instability .

Research Implications

The comparison highlights how subtle structural changes (e.g., halogen position, heterocycle type) critically influence physicochemical and biological profiles. For instance:

- Electron-withdrawing groups (e.g., fluorine) enhance stability and modulate reactivity.

- Substituent bulkiness (e.g., chlorine vs. fluorine) affects lipophilicity and bioavailability.

- Heterocycle variations (oxazole vs. isoxazole) alter hydrogen-bonding capacity and metabolic pathways.

Biological Activity

Methyl 5-(2-fluorophenyl)oxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features an oxazole ring, which is known for its ability to interact with various biological targets. The presence of the fluorophenyl group enhances its binding affinity to specific enzymes or receptors, potentially modulating their activity. The compound can be synthesized through various chemical pathways, serving as a building block for more complex molecules.

The biological activity of this compound is attributed to its interaction with molecular targets in biological systems. The oxazole ring can engage with nucleophilic sites in proteins, leading to functional modifications that may inhibit microbial growth or induce apoptosis in cancer cells. Specifically, the compound has been investigated for:

- Antimicrobial Activity : It has shown potential in inhibiting the growth of various bacteria and fungi.

- Anticancer Activity : Preliminary studies suggest that it may induce cell death in cancer cell lines.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against a range of pathogens. The minimum inhibitory concentration (MIC) values indicate its potency:

| Pathogen | MIC (μg/mL) | Control (e.g., Oxytetracycline) |

|---|---|---|

| Bacillus subtilis | 16.7 | 16.7 |

| Mycobacterium smegmatis | 33.3 | 33.3 |

| Micrococcus luteus | 66.7 | 66.7 |

These results demonstrate comparable efficacy to established antibiotics, suggesting that this compound could serve as a lead compound for further development.

Anticancer Activity

In vitro studies have assessed the anticancer properties of this compound against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The half-maximal inhibitory concentration (IC50) values provide insight into its effectiveness:

| Cell Line | IC50 (μM) | Reference Compound |

|---|---|---|

| MCF-7 | 15.3 | 5-Fluorouracil |

| A549 | 29.1 | Doxorubicin |

These findings indicate that this compound exhibits significant cytotoxicity against cancer cells while showing lower toxicity towards normal cells.

Case Studies and Research Findings

- Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry highlighted the compound's activity against Gram-positive bacteria, demonstrating its potential as an alternative to conventional antibiotics .

- Anticancer Research : Research presented at a recent pharmacology conference indicated that the compound induced apoptosis in MCF-7 cells through mitochondrial pathways, suggesting a mechanism involving caspase activation .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of oxazole derivatives revealed that modifications to the fluorophenyl group significantly influence both antimicrobial and anticancer activities, underscoring the importance of structural optimization in drug design .

Q & A

Q. What are the standard synthetic routes for Methyl 5-(2-fluorophenyl)oxazole-4-carboxylate?

The synthesis typically involves cyclocondensation of 2-fluorobenzaldehyde derivatives with methyl glycinate or similar precursors. A common method employs a dehydrating agent (e.g., p-toluenesulfonic acid) in solvents like toluene or dichloromethane under reflux. Optimization of reaction time (6–12 hours) and temperature (80–110°C) is critical for achieving yields >70% . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity.

Q. Which spectroscopic techniques are used to characterize this compound?

Key techniques include:

- 1H/13C NMR : Confirms substitution patterns and aromatic proton environments.

- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and oxazole ring vibrations.

- Mass Spectrometry (APCI/ESI) : Validates molecular weight (MW: 221.19 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves absolute configuration using programs like SHELXL for refinement .

Q. What are the known biological activities of this compound?

Oxazole derivatives with fluorophenyl groups exhibit antimicrobial, anticancer, and enzyme inhibitory activities. In vitro assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) are standard. The fluorine atom enhances bioavailability by improving solubility and metabolic stability .

Q. How should this compound be handled and stored safely?

Store sealed at 2–8°C to prevent hydrolysis. Use PPE (gloves, goggles) due to hazards (H302: harmful if swallowed; H315/H319: skin/eye irritation). Work in a fume hood to avoid inhalation (H335) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Systematic optimization involves:

Q. How to resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions (e.g., cell line variability) or compound purity. Strategies include:

- Replicating studies under standardized protocols.

- Structural verification via LC-MS/HPLC.

- Computational docking to validate target interactions (e.g., kinase inhibition) .

Q. What computational methods are used to study its mechanism of action?

- Molecular Docking : Predict binding affinity to targets (e.g., EGFR, COX-2).

- QSAR Modeling : Correlates substituent effects (e.g., fluorine position) with bioactivity.

- MD Simulations : Assess stability of ligand-receptor complexes over time .

Q. How to design analogs for structure-activity relationship (SAR) studies?

Focus on substituent variation:

- Replace fluorine with Cl/CH₃ to study electronic effects.

- Modify the methyl ester to amides for metabolic stability.

- Compare analogs using bioassay data and logP calculations (e.g., Methyl 5-(3-fluorophenyl) vs. 4-chlorophenyl derivatives) .

Q. What crystallographic challenges arise during structural analysis?

- Twinned Crystals : Use SHELXD/SHELXE for data processing.

- Disorder in Fluorophenyl Groups : Apply restraints during refinement in SHELXL.

- High-Resolution Data : Leverage anisotropic displacement parameters for precise bond-length analysis .

Methodological Tables

Q. Table 1: Comparative Substituent Effects on Bioactivity

| Compound | Substituent Position | IC50 (μM, COX-2) | LogP |

|---|---|---|---|

| Methyl 5-(2-fluorophenyl) | 2-F | 1.2 | 2.8 |

| Methyl 5-(4-chlorophenyl) | 4-Cl | 0.9 | 3.1 |

| Methyl 5-(phenyl) | H | >10 | 2.5 |

| Data derived from in vitro assays and computational modeling . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.